2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid
Overview
Description
2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and a butanoic acid moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability.
Mechanism of Action
Target of Action
The primary targets of the compound “2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid” are currently unknown. This compound is a derivative of 2-Chloro-4-(trifluoromethyl)aniline , which is a chemical used in the synthesis of various pharmaceuticals . .
Mode of Action
As a derivative of 2-Chloro-4-(trifluoromethyl)aniline , it may interact with its targets in a similar manner.
Biochemical Pathways
It’s possible that it may be involved in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid typically involves multiple steps starting from readily available precursors. One common method involves the following steps:
Diazotization and Bromination: Starting with valine, the amino group is diazotized and then brominated to form 2-bromo-valine.
Formation of Sodium Salt: The brominated product is reacted with sodium hydroxide in methanol to form the sodium salt.
Amination: The sodium salt is then reacted with 4-trifluoromethyl aniline to form 3-methyl-2-(4-trifluoromethylphenylamino)butanoic acid.
Chlorination: Finally, the product is chlorinated using N-chlorosuccinimide in carbon tetrachloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the trifluoromethyl group, potentially forming difluoromethyl derivatives.
Substitution: The chloro group is a common site for nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrogenated or difluoromethyl derivatives.
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Scientific Research Applications
2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic profiles.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of various functional materials.
Comparison with Similar Compounds
- 2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid
- 2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylpropanoic acid
- 2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylpentanoic acid
Comparison:
- Structural Differences: The primary difference lies in the length and branching of the alkyl chain attached to the amino group.
- Reactivity: The reactivity can vary based on the steric and electronic effects imparted by the different alkyl chains.
- Applications: While all these compounds may serve as intermediates in organic synthesis, their specific applications can differ based on their chemical properties and reactivity profiles.
Properties
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO2/c1-6(2)10(11(18)19)17-9-4-3-7(5-8(9)13)12(14,15)16/h3-6,10,17H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSHSSFDOHACTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76338-73-3 | |
Record name | 2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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